N-(2-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
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Overview
Description
N-(2-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Coupling Reaction: The formation of the phenoxy linkage, often achieved through a nucleophilic aromatic substitution reaction between a phenol derivative and a halogenated aromatic compound.
Amidation: The final step involves the formation of the amide bond, usually through the reaction of an amine with an activated carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This can include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of each step in the synthetic route.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Reagents for substitution reactions can include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
N-(2-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of the nitro and trifluoromethyl groups can influence its reactivity and binding affinity, contributing to its overall activity.
Comparison with Similar Compounds
N-(2-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide can be compared with other similar compounds, such as:
N-(2-chlorophenyl)-2-[2-nitro-4-methylphenoxy]benzamide: Similar structure but with a methyl group instead of a trifluoromethyl group, which can affect its reactivity and properties.
N-(2-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide: Similar structure but with an acetamide group instead of a benzamide group, which can influence its biological activity and solubility.
The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF3N2O4/c21-14-6-2-3-7-15(14)25-19(27)13-5-1-4-8-17(13)30-18-10-9-12(20(22,23)24)11-16(18)26(28)29/h1-11H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFCUFFATXTFJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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